2-Phenoxy-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone
Description
2-Phenoxy-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone is a synthetic small molecule featuring a phenoxy group attached to an ethanone moiety, which is further linked to a piperazine ring substituted with a pyridin-3-ylmethyl group. The pyridine and piperazine components contribute to its lipophilicity, influencing blood-brain barrier penetration and receptor binding kinetics .
Properties
IUPAC Name |
2-phenoxy-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(15-23-17-6-2-1-3-7-17)21-11-9-20(10-12-21)14-16-5-4-8-19-13-16/h1-8,13H,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYWUUGRJYOFCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: This involves the reaction of piperazine with a suitable alkylating agent to introduce the pyridin-3-ylmethyl group.
Coupling with Phenoxyacetyl Chloride: The intermediate is then reacted with phenoxyacetyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-Phenoxy-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the ethanone-piperazine scaffold but differing in substituents, highlighting key structural, pharmacological, and computational findings.
Biphenyl-Piperazine Derivatives
Example Compounds :
- 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (3c)
- 1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone (3k)
Key Findings :
- Biphenyl derivatives exhibit strong antipsychotic activity due to dual anti-dopaminergic and anti-serotonergic effects. The methoxy and dichloro groups optimize receptor binding while minimizing catalepsy .
Pyridine-Based CYP51 Inhibitors
Example Compounds :
- (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO)
- N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD)
Key Findings :
- UDO and UDD demonstrate that pyridine and trifluoromethyl groups enhance CYP51 binding. The target compound’s pyridin-3-ylmethyl group may similarly improve enzyme inhibition but with untested efficacy against parasitic targets .
Piperazinyl-Chloroacetamide and Sulfonyl Derivatives
Example Compounds :
- 1-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethanone (NJ-1)
- 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone
Key Findings :
- Chloro and sulfonyl substituents improve antiproliferative activity, likely through DNA interaction or kinase inhibition. The target compound’s pyridine moiety may offer distinct electronic properties compared to these groups .
Biological Activity
2-Phenoxy-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 306.39 g/mol. The compound features a phenoxy group linked to a piperazine ring that is further substituted with a pyridinylmethyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₂O |
| Molecular Weight | 306.39 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antidepressant Effects
Recent studies have evaluated the serotonin reuptake inhibition properties of similar piperazine derivatives. For instance, compounds featuring piperazine and pyridine motifs have demonstrated significant inhibition of serotonin (5-HT) reuptake, indicating potential antidepressant activity. The compound A20, closely related to our target compound, was found to significantly reduce immobility times in the forced swimming test (FST), suggesting its efficacy as an antidepressant agent .
Neuropharmacological Studies
Research has shown that derivatives of piperazine exhibit various neuropharmacological effects, including anxiolytic and antidepressant activities. For example, a study highlighted the ability of certain piperazine derivatives to modulate serotonin levels in the brain, which is crucial for mood regulation . The structural features of this compound may similarly influence its interaction with serotonin receptors.
The proposed mechanisms of action for similar compounds include:
- Serotonin Reuptake Inhibition : Compounds that inhibit the reuptake of serotonin can enhance mood and reduce depressive symptoms.
- Dopamine Modulation : Some piperazine derivatives also affect dopamine pathways, which may contribute to their psychoactive effects.
Case Studies
Several case studies have documented the efficacy of piperazine derivatives in treating various conditions:
- Case Study on Anxiety Disorders :
- A clinical trial involving a related piperazine derivative showed significant improvement in anxiety scores among participants after eight weeks of treatment.
- Case Study on Depression :
Table 2: Summary of Biological Activities
Q & A
Q. What are the key steps in synthesizing 2-Phenoxy-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone?
The synthesis involves sequential functionalization of the piperazine core. A typical protocol includes:
- Step 1 : Alkylation of piperazine with pyridin-3-ylmethyl halides under reflux in polar aprotic solvents (e.g., DMF) .
- Step 2 : Coupling of the phenoxy-ethanone moiety via nucleophilic substitution, requiring controlled temperatures (60–80°C) and catalysts like KCO .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Critical Parameters :
- Oxygen-sensitive intermediates may require inert atmospheres (N/Ar) .
- Reaction progress is monitored by TLC (R = 0.3–0.5 in 1:1 ethyl acetate/hexane) .
Q. How is structural characterization performed for this compound?
A combination of spectroscopic and analytical methods is essential:
- NMR : H and C NMR confirm substituent positions on the piperazine ring and phenoxy group. For example, the pyridinylmethyl protons appear as a singlet at δ 3.8–4.2 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected ~380–400 g/mol) with <2 ppm error .
- IR Spectroscopy : Carbonyl (C=O) stretches at 1680–1700 cm confirm the ethanone moiety .
Data Interpretation Tip : Cross-validate NMR splitting patterns with crystal structures (if available) to resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with bulky substituents?
Bulky groups (e.g., 3-phenylpropyl or p-tolyl) hinder nucleophilic substitution. Mitigation strategies include:
- Solvent Optimization : Use DMSO or DMF to stabilize transition states via strong dipolar interactions .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventionally) while maintaining yields >70% .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
Case Study : Substituting 2-fluorobenzyl groups required 1.5 equivalents of KCO and 18-hour reflux in DMF to achieve 65% yield .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies in receptor binding (e.g., serotonin vs. dopamine transporters) may arise from:
- Impurity Profiles : Residual solvents (e.g., DMF) or unreacted intermediates can interfere with assays. Validate purity via HPLC before testing .
- Assay Conditions : pH-dependent protonation of the piperazine ring alters binding affinity. Test activity at physiological pH (7.4) and compare with literature protocols .
- Structural Analogues : Compare with closely related compounds (e.g., 2-(4-bromophenoxy) derivatives) to isolate substituent-specific effects .
Example : A 10% variation in IC values for dopamine transporter inhibition was traced to differences in cell membrane preparation methods .
Q. What computational tools are recommended for structure-activity relationship (SAR) studies?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like 5-HT receptors. The pyridinylmethyl group often occupies hydrophobic pockets .
- QSAR Models : Employ MOE or RDKit to correlate substituent electronic parameters (Hammett σ) with activity trends .
- Crystallography : SHELX programs refine X-ray structures to identify key hydrogen bonds (e.g., between the ethanone carbonyl and receptor residues) .
Validation : Cross-check docking poses with experimental mutagenesis data (e.g., alanine scanning of receptor residues) .
Methodological Recommendations
- Synthetic Reproducibility : Document reaction parameters (e.g., ramp rates, cooling intervals) to ensure consistency .
- Data Archiving : Deposit crystallographic data in the Cambridge Structural Database (CSD) for community validation .
- Ethical Compliance : Adhere to institutional guidelines for handling halogenated byproducts (e.g., bromophenoxy intermediates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
